5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1067193-36-5
VCID: VC2827810
InChI: InChI=1S/C8H5ClN2O2/c9-7-1-4-5(8(12)13)2-10-6(4)3-11-7/h1-3,10H,(H,12,13)
SMILES: C1=C2C(=CNC2=CN=C1Cl)C(=O)O
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59 g/mol

5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

CAS No.: 1067193-36-5

Cat. No.: VC2827810

Molecular Formula: C8H5ClN2O2

Molecular Weight: 196.59 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid - 1067193-36-5

Specification

CAS No. 1067193-36-5
Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
IUPAC Name 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C8H5ClN2O2/c9-7-1-4-5(8(12)13)2-10-6(4)3-11-7/h1-3,10H,(H,12,13)
Standard InChI Key AVPUJBXNXVWMSX-UHFFFAOYSA-N
SMILES C1=C2C(=CNC2=CN=C1Cl)C(=O)O
Canonical SMILES C1=C2C(=CNC2=CN=C1Cl)C(=O)O

Introduction

Chemical Structure and Identification

Structural Characteristics

5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid belongs to the azaindole family of compounds, specifically the 6-azaindole subclass. It features a fused bicyclic structure composed of a pyrrole ring and a pyridine ring. The compound has a chlorine atom at the 5-position and a carboxylic acid functional group at the 3-position, which significantly influence its chemical behavior .

Chemical Identifiers

Table 1: Key Identifiers of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

IdentifierValue
CAS Number1067193-36-5
Molecular FormulaC₈H₅ClN₂O₂
Molecular Weight196.59 g/mol
SMILES NotationO=C(O)C1=CNC=2C=NC(Cl)=CC21
InChIInChI=1S/C8H5ClN2O2/c9-7-1-4-5(8(12)13)2-10-6(4)3-11-7/h1-3,10H,(H,12,13)
InChI KeyAVPUJBXNXVWMSX-UHFFFAOYSA-N

Common Synonyms

The compound is also known by several synonyms, including:

  • 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid, 5-chloro-

  • 5-Chloro-6-azaindole-3-carboxylic acid

Physicochemical Properties

Physical Characteristics

5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically appears as a solid at room temperature. Its physical properties are influenced by its heterocyclic structure and functional groups .

Chemical Properties

The compound exhibits several important chemical properties that make it valuable for synthetic applications:

  • Solubility: Enhanced solubility in polar solvents due to the presence of the carboxylic acid functional group at the 3-position .

  • Stability: Moderate stability under standard conditions, though it may be sensitive to strong acids or bases due to the carboxylic acid group .

  • Reactivity: The chlorine atom at the 5-position enhances its reactivity, particularly in nucleophilic substitution reactions .

Synthetic Approaches

Reaction Conditions

The specific reaction conditions for synthesis of related pyrrolo-pyridine carboxylic acids typically involve:

  • Reflux conditions for 1-2 hours

  • Basic conditions using sodium hydroxide

  • Acidification to isolate the carboxylic acid product

Applications in Medicinal Chemistry

Structural Advantages

Several structural features contribute to the compound's pharmaceutical relevance:

Structural Analogs and Comparison

Related Compounds

Several structural analogs of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid exist, differing in the position of substituents or the pattern of ring fusion. These differences can significantly impact their chemical properties and biological activities.

Table 2: Comparison with Structural Analogs

CompoundCAS NumberStructural DifferencesReference
5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid1167056-37-2Contains an additional methyl group at position 7
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid800401-68-7Carboxylic acid at position 2 instead of position 3
5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid800401-84-7Different ring fusion pattern ([2,3-b] vs [2,3-c]) and carboxylic acid at position 2
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid920966-03-6Different ring fusion pattern and chlorine at position 4
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid1203498-99-0Different ring fusion pattern ([2,3-b] vs [2,3-c])
Supplier ReferenceQuantityPrice (€)
IN-DA008XQN100 mg194.00
250 mg325.00
500 mg588.00
54-OR86809100 mg363.00
250 mg584.00
1 g1,251.00
10-F337398100 mg192.00
250 mg307.00
1 g691.00
3D-SSB1933650 mg402.00
500 mg993.00

The relatively high pricing reflects the specialized nature of the compound and its value in pharmaceutical research and development .

Reaction Profiles and Chemical Behavior

Reactivity Patterns

The reactivity of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is influenced by three main structural features:

  • The carboxylic acid group can participate in typical carboxylic acid reactions including esterification, amidation, and reduction

  • The chlorine atom at position 5 serves as a reactive site for nucleophilic substitution reactions

  • The NH group in the pyrrole ring can undergo N-alkylation or N-acylation

Structure-Activity Relationships

The compound's biological activity potential is closely linked to its structure. The presence of the chlorine atom and carboxylic acid group on the fused ring system creates a unique electronic distribution that can influence binding interactions with biological targets. These structural features make the compound valuable for structure-activity relationship studies in drug discovery programs .

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